2-Benzoylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl(quinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBRBIGCROOWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16576-25-3 | |
| Record name | 2-benzoylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Benzoylquinoline and Its Derivatives
Direct Synthetic Approaches
Direct approaches involve the modification of a pre-existing quinoline (B57606) ring system to introduce the benzoyl group. These methods often leverage the reactivity of specific positions on the quinoline scaffold.
Reaction of Quinoline N-Oxides with Phenylacetic Anhydride (B1165640)
An early method for the synthesis of 2-benzoylquinoline involves the reaction of quinoline 1-oxide with phenylacetic anhydride. researchgate.net When quinoline 1-oxide is treated with phenylacetic acid and acetic anhydride in boiling benzene (B151609), a mixture of products is formed in small yields. researchgate.net These products include benzaldehyde, quinoline, 2-benzylquinoline, and the desired this compound. researchgate.net The reaction proceeds through the activation of the quinoline N-oxide, making the C2 position susceptible to nucleophilic attack. While this method does produce this compound, it is characterized by low yields and a complex product mixture that requires significant purification. researchgate.net
The reaction of quinoline 1-oxide directly with phenylacetic anhydride in boiling benzene also yields this compound among other products. researchgate.net
Palladium(II)-Catalyzed Arylation/Oxidation of Benzylic C-H of 8-Methylquinolines to 8-Benzoylquinolines
A more recent and efficient method provides access to 8-benzoylquinolines through a palladium(II)-catalyzed sequential arylation and oxidation of the benzylic C(sp³)–H bond of readily available 8-methylquinolines. acs.orgnih.gov This transformation uses palladium(II) acetate (B1210297) as the catalyst and couples 8-methylquinolines with various aryl iodides to produce 8-benzoylquinolines in good to excellent yields. acs.orgnih.gov
The reaction demonstrates a broad tolerance for different functional groups on the aryl iodide partner. acs.org This method serves as a significant addition to the synthetic chemist's toolbox for preparing 8-benzoylquinolines, a task for which previous metal-catalyzed methods had not been reported. acs.org The process is a notable example of C(sp³)–H bond activation and functionalization. acs.org
Table 1: Palladium(II)-Catalyzed Synthesis of 8-Benzoylquinoline Derivatives This table summarizes the yields of various 8-benzoylquinoline derivatives synthesized via the Pd(II)-catalyzed arylation/oxidation of 8-methylquinoline (B175542) with different aryl iodides.
| 8-Methylquinoline Derivative | Aryl Iodide | Resulting 8-Benzoylquinoline Product | Yield | Reference |
|---|---|---|---|---|
| 8-methylquinoline | Iodobenzene | (quinolin-8-yl)(phenyl)methanone | 89% | acs.org |
| 8-methylquinoline | 1-iodo-4-methylbenzene | (quinolin-8-yl)(p-tolyl)methanone | 92% | acs.org |
| 8-methylquinoline | 1-iodo-4-methoxybenzene | (4-methoxyphenyl)(quinolin-8-yl)methanone | 95% | acs.org |
| 8-methylquinoline | 1-fluoro-4-iodobenzene | (4-fluorophenyl)(quinolin-8-yl)methanone | 85% | acs.org |
| 8-methylquinoline | 1-chloro-4-iodobenzene | (4-chlorophenyl)(quinolin-8-yl)methanone | 81% | acs.org |
| 8-methylquinoline | 1-bromo-4-iodobenzene | (4-bromophenyl)(quinolin-8-yl)methanone | 79% | acs.org |
| 8-methylquinoline | 1-iodo-2-methylbenzene | (quinolin-8-yl)(o-tolyl)methanone | 71% | acs.org |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, avoiding the need to isolate intermediates. rsc.orgresearchgate.net
One-Pot Three-Component Synthesis of 4-Amino-2-benzoylquinoline-3-carboxamide Derivatives
An efficient one-pot, three-component reaction has been developed for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide derivatives. researcher.lifersc.orgresearchgate.net This method involves the reaction of an arylglyoxal, an arylamine, and 2-cyano-N-methylacetamide. rsc.org This strategy allows for the introduction of multiple functional groups, including amino and carboxamide groups, onto the quinoline ring system in a single, operationally simple step. rsc.orgresearchgate.net The resulting polysubstituted quinolines are valuable scaffolds in medicinal chemistry. rsc.orgrsc.org
Knoevenagel/Michael/Cyclization Cascade Reactions
The mechanism for this three-component synthesis is proposed to proceed through a cascade of reactions. rsc.orgrsc.org Initially, the catalyst activates the arylglyoxal, increasing its electrophilicity. rsc.org This facilitates a Knoevenagel condensation with the arylamine to form an iminone intermediate. rsc.org This intermediate is then activated by the catalyst for a subsequent nucleophilic attack (a Michael-type addition) by the enolate of 2-cyano-N-methylacetamide. rsc.org The resulting adduct undergoes an intramolecular cyclization, followed by oxidation and a hydrogen shift, to yield the final 4-amino-2-benzoylquinoline-3-carboxamide product. rsc.org This cascade sequence efficiently constructs the complex quinoline core. researcher.lifersc.org
Thiamine (B1217682) Hydrochloride Catalysis in Aqueous Media
A key feature of this multicomponent synthesis is the use of thiamine hydrochloride (Vitamin B1) as a catalyst in water under reflux conditions. researcher.lifersc.orgresearchgate.net This approach aligns with the principles of green chemistry by utilizing a biocompatible catalyst and an environmentally benign solvent. researcher.life The method is noted for its operational simplicity, high product yields, and the reusability of the catalyst. researchgate.net
The choice of solvent significantly impacts the reaction's efficiency. rsc.orgresearchgate.net Theoretical studies using DFT calculations have shown that the stability of the compounds is enhanced in the presence of solvents, with water being the optimal medium compared to others like DMF, CH3CN, EtOH, and THF. rsc.orgresearchgate.net This theoretical finding is consistent with experimental results. rsc.orgresearchgate.net The reaction to form 4-amino-2-(4-chlorobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide was optimized by testing various catalysts and solvents, confirming that thiamine hydrochloride in water provides the best yield. rsc.org
**Table 2: Optimization of the Three-Component Reaction for Compound 4a*** This table shows the results of optimizing reaction conditions for the synthesis of 4-amino-2-(4-chlorobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide (4a) from 2-cyano-N-methylacetamide, 4-chlorophenylglyoxal, and 4-methoxyaniline.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | H₂O | Reflux | 10 | Trace | rsc.org |
| Et₃N | H₂O | Reflux | 6 | 65 | rsc.org |
| Piperidine | H₂O | Reflux | 6 | 70 | rsc.org |
| L-proline | H₂O | Reflux | 5 | 78 | rsc.org |
| Thiamine HCl | H₂O | Reflux | 4 | 95 | rsc.org |
| Thiamine HCl | EtOH | Reflux | 6 | 80 | rsc.org |
| Thiamine HCl | CH₃CN | Reflux | 6 | 75 | rsc.org |
| Thiamine HCl | DMF | Reflux | 5 | 85 | rsc.org |
| Thiamine HCl | THF | Reflux | 8 | 60 | rsc.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-2-benzoylquinoline-3-carboxamide |
| 4-amino-2-(4-chlorobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide |
| (4-bromophenyl)(quinolin-8-yl)methanone |
| (4-chlorophenyl)(quinolin-8-yl)methanone |
| (4-fluorophenyl)(quinolin-8-yl)methanone |
| (4-methoxyphenyl)(quinolin-8-yl)methanone |
| (quinolin-8-yl)(o-tolyl)methanone |
| (quinolin-8-yl)(p-tolyl)methanone |
| (quinolin-8-yl)(phenyl)methanone |
| 2-Benzylquinoline |
| 2-cyano-N-methylacetamide |
| 4-chlorophenylglyoxal |
| 4-methoxyaniline |
| 8-Methylquinoline |
| Acetic anhydride |
| Aryl iodide |
| Arylglyoxal |
| Benzaldehyde |
| Ethanol (B145695) (EtOH) |
| Iodobenzene |
| L-proline |
| N,N-Dimethylformamide (DMF) |
| Palladium(II) acetate |
| Phenylacetic acid |
| Phenylacetic anhydride |
| Piperidine |
| Quinoline |
| Quinoline 1-oxide |
| Tetrahydrofuran (THF) |
| Thiamine hydrochloride |
| Triethylamine (Et₃N) |
Radical-Mediated Synthetic Pathways
Radical-mediated reactions offer powerful and efficient methods for the formation of carbon-carbon bonds, providing novel routes to complex heterocyclic structures like this compound.
Metal-Free Radical Dehydrogenative Cross-Coupling for 2,3-Dicarbonylquinolines (including 2,3-Benzoylquinolines)
A notable metal-free approach for the synthesis of 2,3-dicarbonylquinolines, which include 2,3-benzoylquinolines, involves a radical dehydrogenative cross-coupling reaction. rsc.orgrsc.orgx-mol.net This method achieves a direct C(sp²)–H/C(sp³)–H radical–radical coupling between N,N-dimethylenaminones and glycine (B1666218) derivatives. rsc.orgrsc.orgx-mol.net The reaction is effectively mediated by potassium persulfate (K₂S₂O₈) under oxidative conditions. rsc.orgrsc.orgx-mol.net
This strategy has been successfully applied to synthesize a wide array of 31 structurally diverse 2,3-dicarbonylquinoline derivatives, such as 2,3-benzoylquinolines, 2,3-diester quinolines, and 2-ester-3-acylquinolines. rsc.orgx-mol.net The process is characterized as a one-step synthesis that circumvents the need for multi-step intermediate transformations by employing moderately oxidative reagents to activate both substrates for a direct cross-dehydrogenative coupling (CDC) pathway. rsc.org The practical utility of this method has been demonstrated through a gram-scale reaction, which produced the desired product in a 76% isolated yield (2.3 g). rsc.org This protocol establishes a solid foundation for the future application of these 2,3-dicarbonylquinoline compounds. rsc.orgx-mol.net
Table 1: Substrate Scope for K₂S₂O₈-Mediated Synthesis of 2,3-Dicarbonylquinolines Reaction conditions: enaminone (0.2 mmol), N-aryl glycinate (B8599266) ester (0.2 mmol), K₂S₂O₈ (3.0 eq.), solvent (2.0 mL), at 90 °C for 1.5 h. Isolated yield based on the enaminone. rsc.org
| Enaminone Substrate | N-Aryl Glycinate Ester Substrate | Product | Yield (%) |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Ethyl 2-(phenylamino)acetate | Ethyl 3-benzoylquinoline-2-carboxylate | 82 |
| (E)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | Ethyl 2-(phenylamino)acetate | Ethyl 3-(4-methoxybenzoyl)quinoline-2-carboxylate | 85 |
| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Ethyl 2-(phenylamino)acetate | Ethyl 3-(4-chlorobenzoyl)quinoline-2-carboxylate | 78 |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Ethyl 2-((4-methoxyphenyl)amino)acetate | Ethyl 6-methoxy-3-benzoylquinoline-2-carboxylate | 80 |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Ethyl 2-((4-chlorophenyl)amino)acetate | Ethyl 6-chloro-3-benzoylquinoline-2-carboxylate | 75 |
Single-Electron Transfer (SET) Mechanisms in Radical Coupling
The underlying mechanism for the K₂S₂O₈-mediated radical dehydrogenative cross-coupling is a Single-Electron Transfer (SET) process. rsc.orgrsc.orgx-mol.net In this pathway, the sulfate (B86663) radical anion (SO₄˙⁻), generated from the thermal decomposition of K₂S₂O₈, initiates the reaction. rsc.org
The proposed mechanism proceeds as follows:
Radical Generation : The sulfate radical anion induces a single-electron oxidation of both the enaminone and the glycine ester. rsc.org This oxidation, followed by deprotonation, generates an enaminone radical (Int-1) and an α-amino radical (Int-2). rsc.org
Radical Coupling : The enaminone radical (Int-1) and the amino radical (Int-2) couple to form an intermediate (Int-3). rsc.org
Cyclization and Elimination : The newly formed intermediate (Int-3) undergoes cyclization and subsequently eliminates dimethylamine (B145610) (NHMe₂) to yield another intermediate, Int-4. rsc.org
Aromatization : Finally, Int-4 undergoes oxidation and aromatization, leading to the formation of the target 2,3-dicarbonylquinoline product. rsc.org
This SET mechanism is central to the activation of C(sp²)–H and C(sp³)–H bonds, enabling the efficient and atom-economical formation of the quinoline scaffold. rsc.org
Other Cyclization and Annulation Strategies
Beyond radical-mediated pathways, various cyclization and annulation methods are employed to construct the quinoline framework, which can be functionalized to yield this compound.
Copper(II)-Promoted Tandem Cycloaddition for Quinoline Derivatives
Copper-catalyzed reactions represent a versatile strategy for synthesizing quinoline derivatives. researcher.lifersc.orgacs.org A highly efficient method for the synthesis of 2,4-bisthioquinolines has been developed through a copper(II)-promoted tandem cycloaddition of o-alkynylphenyl isothiocyanates, using sodium sulfide (B99878) as the sulfur source. researcher.life Another approach involves a copper-mediated tandem reaction that begins with a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and intramolecular cyclization to yield 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org Furthermore, a simple and convenient copper-catalyzed tandem method for synthesizing quinoline-2-carboxylate derivatives involves the sequential intermolecular addition of alkynes onto imines, followed by an intramolecular ring closure through arylation, with the reactions proceeding at room temperature. acs.org
Vilsmeier Cyclization for Functionalized Quinolines
The Vilsmeier-Haack reaction is a powerful tool for the synthesis of functionalized quinolines. nih.govacs.orgniscpr.res.in A simple and regioselective synthesis of 2-chloro-3-formylquinolines is achieved through the Vilsmeier-Haack cyclization of N-arylacetamides. niscpr.res.in This reaction involves treating N-arylacetamides with the Vilsmeier reagent (prepared from POCl₃ and DMF), which induces cyclization to form the quinoline ring. niscpr.res.inrsc.org The yields are particularly good for N-arylacetamides that have electron-donating groups. niscpr.res.in
Similarly, a highly efficient and regioselective synthesis of other functionalized quinolines occurs via the Vilsmeier cyclization of various α-oxoketene-N,S-anilinoacetals. nih.govacs.org The success of this cyclization is influenced by the substituents on the aniline (B41778) ring, with strongly activating groups leading to facile reactions. nih.govacs.org These Vilsmeier approaches provide versatile synthons, like 2-chloro-3-formylquinolines, which can be further modified to create a variety of quinoline-based structures. niscpr.res.inresearchgate.net
Cycloannulation of 2-Methylthio-3-benzoylquinolines
2-Methylthio-3-benzoylquinolines serve as valuable intermediates for the synthesis of fused heterocyclic systems through cycloannulation reactions. nih.govacs.org For instance, the reaction of 2-methylthio-3-benzoylquinolines with hydrazine (B178648) hydrate (B1144303) under microwave irradiation yields substituted and fused pyrazolo[3,4-b]quinolines in excellent yields. nih.govacs.orgacs.org
Alternatively, a different cyclization pathway is observed with 3-(2-bromobenzoyl)-2-methylthioquinolines. When these substrates are treated with tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN), they undergo a radical translocation-mediated cyclization to produce benzothiopyrano-fused quinolines. nih.govacs.orgacs.org These transformations highlight the utility of the 3-benzoylquinoline (B1267443) scaffold in constructing more complex, polycyclic aromatic systems. nih.gov
Decarboxylative Intramolecular Cyclization Involving 2-Benzoylquinolines
A notable synthetic application of this compound involves its use as a key substrate in copper/iodine co-catalyzed decarboxylative intramolecular cyclization reactions with α-amino acids. organic-chemistry.orgnih.gov This process serves as an efficient route to construct 1,3-disubstituted imidazo[1,5-a]quinolines, which are significant heterocyclic scaffolds in medicinal chemistry. organic-chemistry.org
The reaction typically proceeds by treating this compound with various α-amino acids in the presence of a copper catalyst, a co-catalyst, and an oxidant. organic-chemistry.org Research has identified optimal conditions for this transformation, employing Cu(OTf)₂ as the catalyst, molecular iodine as a co-catalyst, and di-tert-butyl peroxide (DTBP) as the oxidant in toluene (B28343) at 120°C. organic-chemistry.org This method has demonstrated applicability with a range of α-amino acids, including those with linear, branched, and aryl-substituted side chains, affording the corresponding imidazo[1,5-a]quinoline (B8571028) products in moderate to excellent yields. organic-chemistry.orgacs.org For instance, the reaction of this compound with phenylglycine under these conditions yielded the corresponding 1,3-disubstituted imidazo[1,5-a]quinoline in 84% yield. acs.org Similarly, using leucine (B10760876) as the amino acid component resulted in an 81% yield of the product. acs.org
The proposed mechanism for this transformation is thought to follow an ionic pathway that involves the formation of an intermediate, subsequent oxidative iodination, and finally, an intramolecular amination step. organic-chemistry.org This decarboxylative cyclization strategy is valued for its use of readily available and stable α-amino acids to create complex heterocyclic structures. organic-chemistry.org
Table 1: Examples of Decarboxylative Intramolecular Cyclization with this compound
| α-Amino Acid Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Leucine | 1-Phenyl-3-isobutylimidazo[1,5-a]quinoline | 81 | acs.org |
| Phenylglycine | 1,3-Diphenylimidazo[1,5-a]quinoline | 84 | acs.org |
Functional Group Introduction and Modification on the Quinoline Ring
The inherent reactivity of the quinoline structure allows for the introduction and modification of functional groups, enabling the synthesis of diverse this compound derivatives. researchgate.net A significant strategy for functionalization is the one-pot, three-component reaction to produce 4-amino-2-benzoylquinoline-3-carboxamide derivatives. rsc.orgrsc.org
This method involves the reaction of an arylglyoxal, an arylamine, and 2-cyano-N-methylacetamide. rsc.orgrsc.org The process is catalyzed by thiamine hydrochloride (Vitamin B1) in water under reflux conditions. rsc.org This protocol utilizes a cascade of Knoevenagel condensation, Michael addition, and cyclization reactions to introduce both an amino group at the C4 position and a carboxamide group at the C3 position of the quinoline ring in a single synthetic operation. rsc.orgrsc.org This approach is noted for its operational simplicity and the ability to generate polysubstituted quinolines. rsc.org The introduction of these specific functional groups is of interest for altering the pharmacological and biological properties of the quinoline derivatives. rsc.org
Beyond this specific example, the quinoline ring is generally amenable to both nucleophilic and electrophilic substitution reactions, providing broad opportunities for creating novel compounds with desired functionalities. researchgate.net The versatility of the quinoline scaffold makes it a crucial precursor for a wide array of chemical transformations. researchgate.net
Advances in Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have influenced the development of synthetic routes for quinoline derivatives, including those related to this compound. Key areas of advancement include the use of microwave assistance and the development of transition-metal-free protocols.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. arabjchem.orgmdpi.com This technology has been successfully applied to the synthesis of various quinoline and related heterocyclic structures. mdpi.comgoogle.com
For example, a patented method describes the microwave-assisted synthesis of 2-(1H)-quinolinones from quinoline derivatives. google.com The reaction involves the addition of water to a quinoline raw material under microwave irradiation, with powers ranging from 300-350W and reaction times as short as 5 to 50 minutes. google.com In other research, various N'-benzylidene-2-propylquinoline-4-carbohydrazides were synthesized using microwave irradiation in just 1 to 3 minutes, achieving high yields (73-93%). arabjchem.org Another study reported the synthesis of benzodiazepin-2,5-diones, precursors to biologically active benzodiazepines, from isatoic anhydrides and α-amino acids in 3 minutes at 130°C using microwave heating. scielo.br These examples underscore the potential of microwave-assisted protocols to provide rapid and efficient access to complex quinoline-based scaffolds. arabjchem.orgscielo.br
Table 2: Selected Microwave-Assisted Syntheses of Quinoline-Related Derivatives
| Reactants | Product Type | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Quinoline derivative, Water | 2-(1H)-Quinolinone | 5-50 min | High | google.com |
| 2-Propylquinoline-4-carbohydrazide, Benzaldehyde | Hydrazide-hydrazone | 1 min | 93 | arabjchem.org |
| 2-Propylquinoline-4-carbohydrazide, Vanillin | Hydrazide-hydrazone | 2 min | 93 | arabjchem.org |
| Isatoic anhydride, α-Amino acid | Benzodiazepin-2,5-dione | 3 min | 61-71 | scielo.br |
Transition Metal-Free Protocols
The development of transition-metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce cost and environmental impact associated with metal catalysts. Several such protocols for the synthesis of quinolines have been established. rsc.orgmdpi.com
One effective transition-metal-free strategy for synthesizing 3-acylquinolines involves the reaction of anthranils and enaminones. mdpi.com This protocol employs methanesulfonic acid (MSA) and sodium iodide (NaI) in ethanol at 110°C. mdpi.com The reaction proceeds via an aza-Michael addition and subsequent intramolecular annulation, representing a ring-opening/reconstruction strategy. mdpi.com This method is characterized by its operational simplicity, high efficiency, and broad substrate scope, accommodating various substitutions on both the anthranil (B1196931) and enaminone partners to deliver 3-acylquinolines in high yields. mdpi.com A gram-scale reaction has been demonstrated, highlighting its potential for practical application. mdpi.com Other transition-metal-free approaches for related heterocycles include base-catalyzed intramolecular cyclizations and visible-light-promoted reactions, showcasing a growing trend towards more sustainable synthetic practices in this area of chemistry. rsc.orgfrontiersin.org
Reactivity and Derivatization of the 2 Benzoylquinoline Core
Transformation into Thiosemicarbazone Derivatives
The ketone moiety of 2-benzoylquinoline readily undergoes condensation reactions with thiosemicarbazide (B42300) and its derivatives to form the corresponding thiosemicarbazones. These reactions are typically carried out by refluxing equimolar amounts of the this compound and the appropriate thiosemicarbazide in a solvent such as ethanol (B145695), leading to good yields of the desired products. nih.gov The thiosemicarbazone side chain, particularly when positioned at a location alpha to the heterocyclic nitrogen atom, is a key feature for potential biological activity, forming a conjugated N-N-S tridentate ligand system. nih.gov
Thiosemicarbazones derived from this compound can exist as two geometrical isomers, designated as Z and E, with respect to the imine double bond (C=N). nih.gov The presence of both isomers is often observed in solution, as evidenced by the appearance of double signals in 1H-NMR spectra for these compounds. nih.gov
The Z isomer is often stabilized by an intramolecular hydrogen bond that forms between the N(3)-H proton of the thiosemicarbazide moiety and the nitrogen atom of the quinoline (B57606) ring. nih.gov However, for thiosemicarbazones of aryl alkyl ketones, the major isomer is typically the E-isomer. mdpi.com The configuration can be determined through analysis of 1H-NMR spectra, where the chemical shift of the N2H proton can be indicative of the isomeric form. mdpi.com For instance, in some thiosemicarbazones, the N2H proton signal for the E-isomer appears in the range of approximately 10.2–10.6 ppm. mdpi.com Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can further confirm the geometry by showing the spatial proximity between specific protons in each isomer. mdpi.comsemanticscholar.org Studies on related thiosemicarbazone complexes have shown that both E and Z isomers can coordinate to a metal center, and their ratio can be influenced by the reaction conditions and the counter-ions present. semanticscholar.orgnih.gov
| Isomer | Stabilizing Feature | Spectroscopic Indication |
|---|---|---|
| Z-Isomer | Intramolecular hydrogen bond between N(3)-H and quinoline nitrogen. nih.gov | Distinct set of signals in NMR spectra. nih.gov |
| E-Isomer | Often the major isomer for aryl alkyl ketone thiosemicarbazones. mdpi.com | Distinct set of signals in NMR spectra, with specific chemical shifts for key protons (e.g., N2H). mdpi.com |
Further Functionalization and Heterocyclic Annulations
The this compound core is a valuable precursor for the construction of more complex, fused heterocyclic systems. Various synthetic strategies have been developed to annulate additional rings onto the quinoline framework, starting from functionalized this compound derivatives.
A notable transformation involves the cycloannulation of 2-methylthio-3-benzoylquinolines. acs.org When these substrates are treated with hydrazine (B178648) hydrate (B1144303), particularly under microwave irradiation, they undergo a cyclization reaction to yield substituted pyrazolo[3,4-b]quinolines in excellent yields. acs.org This reaction provides an efficient route to this class of fused heterocycles, which are of interest for their potential biological activities. researchgate.net The general synthesis of 1H-pyrazolo[3,4-b]quinolines often involves the reaction of a quinoline derivative containing functional groups at the 2 and 3 positions with hydrazine or its derivatives. mdpi.com
An interesting application of radical chemistry is the synthesis of benzothiopyrano-fused quinolines from derivatives of this compound. acs.orgrsc.org Specifically, the TBTH/AIBN-mediated radical cyclization of 3-(2-bromobenzoyl)-2-methylthioquinolines leads to the formation of benzothiopyrano[2,3-b]quinolines. rsc.org The proposed mechanism involves the initial formation of an o-benzoyl radical, which then undergoes a radical translocation by attacking the nearby methylthio group. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final tetracyclic product. rsc.org
This compound is a key starting material for the synthesis of 1,3-disubstituted imidazo[1,5-a]quinolines. organic-chemistry.orgorganic-chemistry.orgnih.gov A copper/iodine co-catalyzed decarboxylative cyclization reaction between 2-benzoylquinolines and α-amino acids provides these products in excellent yields. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is advantageous as it utilizes readily available and inexpensive α-amino acids to construct these biologically relevant heterocyclic structures. organic-chemistry.org The optimal conditions for this transformation have been identified as using Cu(OTf)2 as the catalyst, molecular iodine as a co-catalyst, and an oxidant like di-tert-butyl peroxide (DTBP) in a solvent such as toluene (B28343) at elevated temperatures. organic-chemistry.orgacs.org The reaction demonstrates broad substrate scope, accommodating various α-amino acids. organic-chemistry.org
Formation of Benzothiopyrano-fused Quinolines via Radical Translocation
Cross-Coupling Reactions Involving Quinoline-Derived Complexes
The quinoline moiety itself can participate in and facilitate cross-coupling reactions. It has been demonstrated that quinoline can act as an N-ligand, interacting with a palladium catalyst to facilitate reactions. nih.gov This interaction has been supported by spectroscopic evidence, including 1H-15N HMBC NMR spectroscopy and X-ray crystallography. nih.gov This dual role of quinoline as both a substrate and a ligand allows for the development of one-pot reactions that combine traditional cross-coupling with C-H functionalization, using a single palladium precatalyst and without the need for external ligands. nih.gov This methodology has been applied to the rapid synthesis of π-extended, fluorescent frameworks. nih.gov While direct cross-coupling examples starting from this compound are specific, the principles of using the quinoline core to direct or participate in such reactions are well-established for related systems. researchgate.netnih.gov For instance, Suzuki or Negishi cross-coupling reactions have been used as a key step in the synthesis of benzo-(iso)quinoline derivatives, followed by a cyclization reaction. researchgate.net
| Reaction Type | Starting Material Derivative | Key Reagents | Product Class |
|---|---|---|---|
| Thiosemicarbazone Formation | This compound | Thiosemicarbazide | This compound thiosemicarbazones |
| Heterocyclic Annulation | 2-Methylthio-3-benzoylquinoline | Hydrazine hydrate, Microwave | Pyrazolo[3,4-b]quinolines |
| Radical Translocation/Cyclization | 3-(2-Bromobenzoyl)-2-methylthioquinoline | TBTH, AIBN | Benzothiopyrano[2,3-b]quinolines |
| Decarboxylative Cyclization | This compound | α-Amino acid, Cu(OTf)2, I2, DTBP | 1,3-Disubstituted imidazo[1,5-a]quinolines |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance. tcichemicals.comwikipedia.org This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is exceptionally versatile and has been widely applied to the synthesis of biaryls, polyenes, and complex natural products. tcichemicals.comorganic-chemistry.org Its application extends robustly to nitrogen-containing heterocycles, which are key components in numerous pharmaceuticals and biologically active molecules. nih.gov
While direct Suzuki-Miyaura coupling on a pre-formed this compound can be challenging, the reaction provides a powerful pathway for the synthesis of 2-aroylquinoline derivatives. A strategic approach involves the carbonylative Suzuki-Miyaura coupling of a halogenated quinoline precursor, such as a 2-bromoquinoline, with an arylboronic acid. rsc.org This method introduces the benzoyl moiety and forges the key aryl-aryl ketone linkage in a single, convergent step. The reaction conditions—including the choice of palladium catalyst, ligand, base, and solvent—are crucial for achieving high yields and can be tailored for a wide array of substrates. tcichemicals.commdpi.com The development of specialized precatalysts and ligands, such as those based on N-heterocyclic carbenes or bulky phosphines, has further expanded the reaction's scope, enabling the coupling of even challenging or sterically hindered substrates under mild conditions. tcichemicals.comnih.gov
Below is a table representing typical conditions for Suzuki-Miyaura cross-coupling reactions involving N-heterocyclic substrates, illustrating the versatility of this method.
| Heterocyclic Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Chloroindazole | Phenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 96 | nih.gov |
| 8-Iodoquercetin derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | NaOH | DMF/H₂O | 85 | mdpi.com |
| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH | THF | 48 | mdpi.com |
| 2-Bromonaphthalene derivative | (2-Formyl-4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | Toluene/EtOH/H₂O | 72 | beilstein-journals.org |
C-H Activation and Functionalization Strategies
Direct C-H bond activation has emerged as a transformative and atom-economical strategy in synthetic chemistry, allowing for the modification of molecular scaffolds without the need for pre-functionalized starting materials like halides or organometallics. numberanalytics.commt.com For heterocyclic systems like quinoline, C-H functionalization provides a direct route to introduce new substituents, significantly expanding the accessible chemical space. rsc.org The regioselectivity of these reactions is a critical challenge, often controlled through the use of directing groups that position a metal catalyst in proximity to a specific C-H bond. rsc.orgnih.gov
In the context of the quinoline core, the heterocyclic nitrogen atom can itself act as a directing group, facilitating functionalization at the C8 position. nih.gov Alternatively, conversion of the quinoline to its N-oxide derivative provides a powerful directing group for selective functionalization at both the C2 and C8 positions. chemrxiv.orgthieme-connect.de This approach allows for the programmed, sequential introduction of different functional groups. chemrxiv.org Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze these transformations, enabling diverse functionalizations such as arylation, alkylation, and alkenylation. rsc.orgresearchgate.net
The presence of a benzoyl group at the C2 position would inherently influence the electronic properties of the quinoline ring system, potentially affecting the regiochemical outcome of C-H activation reactions. While the N-oxide strategy effectively directs functionalization to C2 and C8, other methods have been developed to target different positions on the quinoline scaffold, providing a comprehensive toolkit for derivatization. nih.gov
The following table summarizes selected research findings on the C-H functionalization of the quinoline ring, showcasing the variety of achievable transformations.
| Substrate | Reagent | Catalyst/Conditions | Position Functionalized | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Quinoline N-oxide | Ynamide | Brønsted acid (Tf₂NH) | C8 | C8-Functionalized quinoline | Good yields | rsc.org |
| 4-Hydroxyquinoline N-oxide | Diphenylacetylene | [RuCl₂(p-cymene)]₂, Cu(OAc)₂ | C5 | Fused pyran ring system | Not specified | chemrxiv.org |
| Quinoline | Benzoxazole | Rh-catalyst | C2 | Unsymmetrical heterobiaryl | Good to excellent | rsc.org |
| Isoquinolin-1(2H)-one | Methylenecyclopropane | Rh(III)-catalyst | C3 | 3-(Buta-1,3-dien-2-yl)isoquinolin-1(2H)-one | Not specified | researchgate.net |
Spectroscopic Characterization and Advanced Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei. For 2-benzoylquinoline, both ¹H and ¹³C NMR studies are crucial for elucidating its complex aromatic structure.
¹H NMR Studies
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a related compound, 2-benzoylpyridine (B47108), run in deuterated chloroform (B151607) (CDCl₃), the aromatic protons resonate in the downfield region, generally between δ 7.34 and 8.70 ppm. chemicalbook.com The protons of the quinoline (B57606) and benzoyl rings exhibit complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. The exact chemical shifts and coupling constants are sensitive to the electronic environment of each proton.
Table 1: Representative ¹H NMR Spectral Data for Aromatic Protons in a Related Benzoyl-Heterocycle System. (Note: Data is for the analogous compound 2-benzoylpyridine and serves as a reference for the expected regions for this compound)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 8.708 | Doublet | Aromatic Proton |
| 8.06 | Multiplet | Aromatic Proton |
| 8.03 | Multiplet | Aromatic Proton |
| 7.883 | Triplet | Aromatic Proton |
| 7.54 | Multiplet | Aromatic Proton |
| 7.58 - 7.34 | Multiplet | Aromatic Protons |
Data sourced from ChemicalBook for 2-Benzoylpyridine. chemicalbook.com
¹³C NMR Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound would be expected to show distinct signals for each of its 16 carbon atoms. The carbonyl carbon of the benzoyl group is characteristically found far downfield. Aromatic carbons typically resonate in the δ 110-160 ppm range. wisc.edu The specific chemical shifts are influenced by the nitrogen atom in the quinoline ring and the substitution pattern.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound.
| Carbon Type | Predicted Chemical Shift Range (δ ppm) |
| Carbonyl Carbon (C=O) | 190 - 220 |
| Aromatic Carbons (C-H, C-C) | 110 - 160 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. uobabylon.edu.iq The IR spectrum of this compound provides valuable information about its functional groups. wiley.com A prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, which typically appears in the region of 1650-1700 cm⁻¹. libretexts.org Additionally, characteristic absorptions for C=C and C=N stretching vibrations within the aromatic quinoline ring are expected in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings give rise to signals above 3000 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Carbonyl (C=O) Stretch | 1650 - 1700 | Strong |
| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. wikipedia.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (233.27 g/mol ). Fragmentation patterns can also provide structural information. A common fragmentation pathway for aromatic ketones involves the cleavage of the bond adjacent to the carbonyl group, which in this case could lead to the formation of a benzoyl cation (m/z 105) and a quinolinyl radical, or a quinolinyl cation (m/z 128) and a benzoyl radical. miamioh.edu
Elemental Analysis (CHN)
Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. For this compound (C₁₆H₁₁NO), the theoretical elemental composition can be calculated. Experimental values from CHN analysis are then compared to these theoretical values to confirm the empirical formula and assess the purity of the compound. oup.comrsc.orgrsc.org
Table 4: Theoretical Elemental Composition of this compound.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
| Carbon | C | 12.01 | 16 | 192.16 | 82.38% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.75% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.01% |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.86% |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to electronic transitions within the molecule. uobabylon.edu.iqlibretexts.org The UV-Vis spectrum of this compound is characterized by absorptions in the ultraviolet region due to π → π* and n → π* transitions associated with the extensive conjugated system of the quinoline and benzoyl rings. mvpsvktcollege.ac.in The conjugation of the carbonyl group with the aromatic rings leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to non-conjugated systems. msu.edu
Table 5: Expected UV-Visible Absorption Maxima for this compound.
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 250 - 350 |
| n → π | > 300 |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study the properties of 2-Benzoylquinoline and its derivatives.
Optimization of Molecular Geometries and Electronic Structures
DFT calculations, often using the B3LYP functional combined with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. nih.govmdpi.com This process, known as geometry optimization, identifies the equilibrium structure corresponding to the minimum energy on the potential energy surface. mdpi.com The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. No imaginary frequencies in the vibrational analysis confirm that the optimized structure is a true minimum. d-nb.info
Estimation of Electronic Properties
DFT calculations provide valuable insights into the electronic characteristics of this compound. Key properties that are frequently estimated include the band gap, ionization energy, electron affinity, electrophilicity index, hardness, and softness. nih.govrsc.org
The band gap , which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter for assessing the electronic conductivity and reactivity of a molecule. rsc.org A smaller band gap suggests higher polarizability and greater ease of electronic excitation. rsc.org
The ionization energy (IE) , the energy required to remove an electron, and the electron affinity (EA) , the energy released when an electron is added, are often approximated using Koopmans' theorem, where IE ≈ -E(HOMO) and EA ≈ -E(LUMO). rsc.orgrsc.org These values are crucial for understanding the molecule's ability to participate in electron transfer processes.
Other global reactivity descriptors are also calculated:
Electronegativity (χ) : The tendency of a molecule to attract electrons.
Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.
The values of these electronic properties are influenced by the solvent environment. For instance, in studies of related quinoline (B57606) derivatives, the band gap was found to decrease in more polar solvents, suggesting that conductivity increases in the order of H₂O > DMF > CH₃CN > EtOH > THF. rsc.org Conversely, the ionization energy and chemical hardness tend to increase in less polar solvents. rsc.orgrsc.org
| Property | Definition | Significance |
|---|---|---|
| Band Gap (E_gap) | Energy difference between HOMO and LUMO | Indicates electronic conductivity and reactivity |
| Ionization Energy (IE) | Energy required to remove an electron | Relates to the ability to donate electrons |
| Electron Affinity (EA) | Energy released when an electron is added | Relates to the ability to accept electrons |
| Electronegativity (χ) | Tendency to attract electrons | Predicts bond polarity and reactivity |
| Chemical Hardness (η) | Resistance to change in electron distribution | Indicates stability and reactivity |
| Chemical Softness (S) | Reciprocal of hardness | Indicates higher reactivity |
| Electrophilicity Index (ω) | Energy lowering upon electron acceptance | Quantifies the electrophilic nature of a molecule |
Analysis of C-H Acidities
Computational studies using DFT, specifically the B3LYP method, have been utilized to determine the C-H acidities of substituted quinolines in solution, such as in Tetrahydrofuran (THF). researchgate.net The acidity of a particular C-H bond is a measure of the ease with which the proton can be removed. This information is crucial for understanding and predicting the regioselectivity of deprotonation reactions, which are fundamental in the synthesis of functionalized quinoline derivatives. researchgate.net Although specific data for this compound is not detailed in the provided context, the methodology has been applied to various 2-substituted quinolines, demonstrating the power of DFT in predicting reaction sites. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a powerful extension of DFT that allows for the investigation of electronically excited states. rsc.orgresearchgate.net It is a popular method for calculating properties related to a molecule's interaction with light, such as absorption and emission spectra. rsc.orgresearchgate.net
Spin-Orbit Coupling (SOC) Matrix Elements
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. This interaction is a primary mechanism for enabling transitions between electronic states of different spin multiplicity, such as singlet-to-triplet intersystem crossing (ISC). The magnitude of this interaction is quantified by spin-orbit coupling matrix elements (SOCMEs).
Computationally, SOCMEs can be calculated using various quantum chemical methods. Time-dependent density functional theory (TD-DFT) is a common approach, often employing the one-electron part of the Breit-Pauli Hamiltonian to determine the coupling strength. q-chem.commolpro.net The calculation of these matrix elements is crucial for predicting the rates of spin-forbidden processes. unifr.ch For instance, in the development of materials for organic light-emitting diodes (OLEDs), large SOCMEs are desirable to facilitate intersystem crossing and enhance phosphorescence or thermally activated delayed fluorescence (TADF). scm.com
Despite the established theoretical framework for calculating SOCMEs, specific values for this compound are not documented in the available scientific literature. Computational studies on other molecules, such as the TADF emitter TMCz-BO, have reported SOCME values (e.g., 0.124 cm⁻¹ between T2 and S1 states), illustrating the type of data that would be required for a complete analysis of this compound. scm.com However, no such specific data has been published for this compound itself.
S1-T1 Energetic Gap and Intersystem Crossing (ISC) Processes
The energetic gap between the lowest excited singlet state (S1) and the lowest triplet state (T1), denoted as ΔE(S1-T1), is a critical parameter governing the efficiency of intersystem crossing. According to the Energy Gap Law , the rate of a non-radiative transition, such as ISC, generally decreases exponentially as the energy gap between the two states increases. miami.edu Therefore, a small S1-T1 gap is a key prerequisite for efficient ISC.
This principle is fundamental in the design of photochemically active molecules. In TADF materials, for example, a very small ΔE(S1-T1) is essential to allow for efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state, thereby harvesting triplet excitons for fluorescence. scm.comustc.edu.cn For other applications, a rapid and efficient S1 to T1 transition is necessary to populate the triplet state for processes like phosphorescence or photosensitization. Computational methods like TD-DFT are frequently used to predict these energy gaps. ustc.edu.cn For example, the compound TPA-QAP was found to have a large ΔE(S1-T1) of 0.75 eV, which consequently prevents an efficient TADF process. nih.gov
A thorough computational investigation of this compound would require the calculation of its S1 and T1 state energies to determine the ΔE(S1-T1) and subsequently estimate the favorability of ISC processes. However, peer-reviewed studies providing this specific energetic data and the resulting ISC rates for this compound are not found in the available research.
Mechanistic Investigations using Computational Methods
Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides powerful tools for elucidating reaction mechanisms. q-chem.comwikipedia.orgyork.ac.ukabinit.org These methods allow researchers to map out potential energy surfaces, identify transition states, calculate activation energy barriers, and determine the most likely pathways for chemical reactions. frontiersin.orgrsc.orgrsc.orgnih.govnih.gov
For a molecule like this compound, computational studies could investigate various processes, such as its synthesis, degradation pathways, or its interaction with other molecules and subsequent chemical transformations. For instance, DFT calculations have been used to assess different cyclization mechanisms in the formation of terpene and alkaloid natural products, clarifying which of several possible pathways is more energetically favorable. frontiersin.org Similarly, such methods are applied to understand the reduction mechanisms of prodrugs or the functional group metathesis in catalyzed reactions. rsc.orgnih.gov
While the synthesis of benzoquinoline derivatives has been described, and computational methods are widely applied to study reaction mechanisms across chemistry, specific mechanistic investigations focusing on this compound using these computational tools are not detailed in the accessible literature. researchgate.net A comprehensive study would involve proposing plausible reaction steps and then using DFT to calculate the energies of all intermediates and transition states to construct a complete energy profile, but such a study for this compound has not been published.
Coordination Chemistry and Metal Complexation of 2 Benzoylquinoline Ligands
Ligand Design Principles Based on the Quinoline (B57606) Scaffold
The quinoline ring system, a fused bicyclic heterocycle composed of a benzene (B151609) and a pyridine (B92270) ring, is a "privileged scaffold" in coordination chemistry. Its structural rigidity and the presence of a nitrogen donor atom make it an excellent building block for designing ligands. biointerfaceresearch.comresearchgate.net The design of ligands is a critical aspect of forming stable and functional metal complexes, relying on principles such as the chelate effect, the hard and soft acid-base (HSAB) theory, and the geometric preferences of metal ions. biointerfaceresearch.comresearchgate.netnih.gov
The stability of a metal complex is significantly enhanced when a polydentate ligand binds to a metal ion to form a five or six-membered ring, an observation known as the chelate effect. biointerfaceresearch.comresearchgate.net The quinoline moiety, when incorporated into a larger ligand structure, can act as a robust chelating agent. The nitrogen atom in the pyridine ring is a Lewis base, readily donating its lone pair of electrons to a metal center (a Lewis acid). researchgate.net
Synthesis of 2-Benzoylquinoline Metal Complexes
The synthesis of metal complexes using this compound as a ligand typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific procedures for this compound are not extensively documented in the provided literature, general methods for the synthesis of related metal complexes can be described. The ligand itself, this compound, can be prepared from Reissert compounds. nih.gov
A common synthetic route involves dissolving the this compound ligand in a solvent like ethanol (B145695) or methanol. researchgate.netscirp.orgmdpi.com A solution of a metal salt, such as a chloride, nitrate (B79036), or sulfate (B86663) of a transition metal (e.g., Co(II), Ni(II), Cu(II)), is then added to the ligand solution, often in a specific stoichiometric molar ratio (e.g., 1:1 or 1:2 metal-to-ligand). researchgate.netscirp.org The reaction mixture is typically heated under reflux for several hours to ensure the completion of the complexation reaction. researchgate.netscirp.org Upon cooling, the resulting solid metal complex precipitates out of the solution and can be collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried. researchgate.netmdpi.com In some cases, the synthesis is carried out using a "metal template effect," where the presence of the metal ion directs the reaction to favor the formation of the desired complex. bhu.ac.in
Spectroscopic and Electrochemical Characterization of Metal Complexes
Electronic Spectra and Geometry Elucidation
Electronic spectroscopy, particularly UV-Visible (UV-Vis) spectroscopy, is a fundamental technique for characterizing metal complexes. The absorption of UV or visible light by a complex promotes electrons from lower-energy molecular orbitals to higher-energy ones. The resulting spectrum provides valuable information about the electronic structure and can be used to infer the coordination geometry of the metal center. numberanalytics.com
The electronic spectra of this compound complexes are expected to show several types of transitions:
Intraligand (π-π* and n-π) transitions: These transitions occur within the this compound ligand itself. Absorption bands arising from π-π transitions in the aromatic quinoline and benzoyl rings typically appear at higher energies (shorter wavelengths), while n-π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, appear at lower energies (longer wavelengths). researchgate.net
Charge-Transfer (CT) transitions: These are often the most intense bands and are crucial for understanding the complex's properties. They are classified as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). libretexts.org The energies of these transitions are sensitive to the nature of both the metal ion and the ligand.
The position and number of d-d transition bands, which involve the d-orbitals of the metal ion, are highly dependent on the coordination geometry. numberanalytics.com For example, an octahedral Ni(II) complex typically shows three spin-allowed d-d transitions, whereas a square-planar Ni(II) complex may show only one. researchgate.netrasayanjournal.co.in By analyzing the electronic spectrum in conjunction with magnetic susceptibility data, the geometry around the central metal ion can be proposed. rasayanjournal.co.inresearchgate.net For instance, a magnetic moment of 1.70 BM for a Cu(II) complex suggests a single unpaired electron, which is consistent with several geometries, but the electronic spectrum helps to distinguish between them. rasayanjournal.co.in
Table 1: Representative Electronic Spectral Data for Metal Complexes with Related N,O-Donor Ligands
| Complex Type | λmax (nm) | Assignment | Proposed Geometry | Reference |
|---|---|---|---|---|
| Cu(II) Complex | 481 | π-π* + LMCT | Trigonal Bipyramidal | rasayanjournal.co.in |
| Ni(II) Complex | 404 | π-π* + LMCT | Trigonal Bipyramidal | rasayanjournal.co.in |
| Co(II) Complex | 612 | d-d transition | Square Planar | researchgate.net |
| Zn(II) Complex | 443 | π-π* + LMCT | Tetrahedral | rasayanjournal.co.in |
Electrochemical Behavior
In a typical CV experiment, the potential is swept, and the resulting current is measured. The voltammogram for a metal complex can show peaks corresponding to redox events like M(II)/M(I) reduction or M(II)/M(III) oxidation. mdpi.com The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) for a redox couple provides insight into the electrochemical reversibility of the process. A quasi-reversible process often indicates that the coordination sphere of the complex remains stable during the electron transfer event. biointerfaceresearch.comresearchgate.net The electrochemical behavior of Ni(II)-salophen complexes, for example, has been shown to involve irreversible electron transfer and diffusion-controlled processes. mdpi.com The redox potentials can be significantly affected by the ligand structure; for instance, the flexibility of a tetradentate ligand can influence the electrochemical response of its corresponding metal complexes. researchgate.net
Photophysical Properties of this compound Metal Complexes
The photophysical properties of metal complexes, which describe how they absorb and emit light, are of great interest for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov These properties are dictated by the interplay between the metal and the ligand.
Absorption and Emission Characteristics
The absorption of light by a this compound metal complex, as measured by UV-Vis spectroscopy, corresponds to the electronic transitions discussed previously. Following absorption and excitation to a higher energy state, the complex can relax and release this energy, sometimes in the form of emitted light (luminescence). nih.govfrontiersin.org
Key characteristics of emission include:
Emission Maximum (λem): The wavelength at which the emission intensity is highest.
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often desirable for luminescent materials.
Quantum Yield (Φ): A measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are crucial for applications like OLEDs. nih.govresearchgate.net
Excited-State Lifetime (τ): The average time the complex remains in the excited state before returning to the ground state. Lifetimes can range from nanoseconds to microseconds. rsc.org
The emission from metal complexes can be fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). In many transition metal complexes, especially those of heavy metals, emission originates from triplet states such as ³MLCT or ³LC (ligand-centered) states. researchgate.netnih.gov The complexation of a ligand with a metal ion like Zn(II) or Cd(II) can significantly enhance the emission intensity compared to the free ligand, a phenomenon known as chelation-enhanced fluorescence. mdpi.com The emission color and efficiency can be systematically tuned by modifying the ligand structure or the metal ion. nih.govnih.gov
Table 2: Representative Photophysical Data for Luminescent Metal Complexes
| Complex Type | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
|---|---|---|---|---|---|
| [Cu(phen)(Johnphos)]BF4 | - | 580 | - | 2.0 µs | rsc.org |
| AuBZI Complex | ~380 | ~430 | > 80% | - | nih.gov |
| Cd(II)-diimine Complex | 350 | 465 | - | - | |
| Os(II) Carbonyl Complex | 342 | 521 | ~0.08-0.13 | 29-64 µs | researchgate.net |
Data is for related complexes to illustrate typical properties.
Applications of 2 Benzoylquinoline in Catalysis
Role as Ligands in Transition Metal Catalysis
Transition metals exhibit variable oxidation states and the ability to form complex ions with ligands, making them effective catalysts. savemyexams.com The ligands surrounding the metal center play a crucial role in modulating its electronic and steric environment, which in turn influences the catalytic activity. chemijournal.com 2-Benzoylquinoline and its derivatives can act as ligands, binding to transition metals and facilitating a variety of chemical transformations. libretexts.org
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are among the most important transformations in organic synthesis. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. organic-chemistry.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands attached to the palladium center. mdpi.com
Research has shown that this compound derivatives can be synthesized and utilized in palladium-catalyzed reactions. For instance, palladium-catalyzed decarboxylative cross-couplings of 2-(2-azaaryl)acetates with aryl halides and triflates have been developed. molaid.com Additionally, a one-pot approach to 8-acylated 2-quinolinones has been achieved through a palladium-catalyzed process. amazonaws.com In some cases, palladium complexes are used in conjunction with other reagents, such as copper(I) iodide, to achieve the desired transformation. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions Involving Quinoline (B57606) Derivatives
| Reaction Type | Catalyst System | Starting Materials | Product | Reference |
| Decarboxylative Cross-Coupling | Palladium catalyst | 2-(2-Azaaryl)acetates, Aryl halides/triflates | Cross-coupled products | molaid.com |
| Acylation | Palladium catalyst | Not specified | 8-Acylated 2-quinolinones | amazonaws.com |
| Cross-Coupling | Pd2(dba)3·CHCl3 / CuI | N-(Boc)-2-indolyldimethylsilanol, Aromatic iodides | 2-Arylindoles | nih.gov |
| Hydrocarbonylative Cross-Coupling | Palladium catalyst | Two different alkenes | β-Ketoaldehyde surrogates | rsc.org |
This table is for illustrative purposes and may not be exhaustive.
Copper-Catalyzed Reactions
Copper catalysis has gained significant attention due to the low cost and low toxicity of copper. nih.gov Similar to palladium catalysis, the introduction of appropriate ligands can greatly enhance the scope and efficiency of copper-catalyzed reactions. nih.gov Quinoline derivatives, including this compound, can form complexes with copper that catalyze various chemical processes. mdpi.com
Copper–quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity in these systems is dependent on both the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com For example, complexes formed with copper(II) acetate (B1210297) generally show higher catalytic activity than those formed with copper(II) nitrate (B79036) or copper(II) chloride. mdpi.com Furthermore, copper-catalyzed aerobic oxidative carbocyclization reactions have been used in the synthesis of 2-phenyl-3-benzoylquinoline. molaid.com
Table 2: Influence of Copper Salts on Catechol Oxidation Catalyzed by Quinoline Complexes
| Copper Salt | Catalytic Activity |
| Cu(OAc)₂ | High |
| CuSO₄ | Moderate |
| Cu(NO₃)₂ | Low |
| CuCl₂ | Low |
Data derived from a study on various quinoline-derived ligands. mdpi.com
Organocatalysis and Photocatalysis Involving Quinoline Derivatives
In addition to serving as ligands in transition metal catalysis, quinoline derivatives are also involved in organocatalysis and photocatalysis. ijfans.org Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Photocatalysis, on the other hand, utilizes light to activate a catalyst. ijfans.org
Thiamine (B1217682) hydrochloride (Vitamin B1) has been employed as an organocatalyst for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide derivatives. rsc.orgnih.gov This one-pot, three-component reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.org
In the realm of photocatalysis, quinoline derivatives have been synthesized using various light-mediated methods. ijfans.org For instance, the synthesis of 1,3-disubstituted imidazo[1,5-a]quinolines has been achieved from 2-benzoylquinolines and amino acids through a photocatalytic process. researchgate.net Semiconductor photocatalysis, using materials like titanium dioxide (TiO₂), has also emerged as a significant area of research for organic synthesis, including the preparation of functionalized quinolines.
Catalyst Reusability Studies
A key aspect of sustainable chemistry is the ability to reuse catalysts for multiple reaction cycles. mdpi.comscirp.org Studies on catalyst reusability are crucial for the practical and economic viability of catalytic processes.
In the context of quinoline synthesis, several catalytic systems have been investigated for their reusability. For example, the thiamine hydrochloride catalyst used in the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide was found to be reusable. rsc.orgrsc.org Similarly, heterogeneous catalysts, such as those based on silica (B1680970) nanoparticles, have been shown to be recyclable for multiple runs without a significant loss of activity. rsc.org The recovery of these catalysts is often straightforward, involving methods like filtration or centrifugation. mdpi.comscirp.org In some cases, spent catalysts can be regenerated through processes like washing and recalcination to restore their activity. scirp.orgnih.gov
In Vitro Biological Activities and Structure Activity Relationship Sar Studies
Anticancer Activity Research (In Vitro Cell Lines)
Cytotoxicity in Human Cancer Cell Lines (e.g., MOLT-3, HuCCA-1, HepG2, A549, Jurkat, A2780/RCIS)
Derivatives of the quinoline (B57606) scaffold have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. For instance, certain benzo[f]quinoline (B1222042) derivatives have been evaluated for their anticancer properties. mdpi.com The antiproliferative activity of these compounds is often assessed using assays like the MTT (3-(4, 5-Dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide) colorimetric assay, which measures cell viability. japsonline.comrjonco.com
Research has shown that the cytotoxicity of these compounds can vary significantly depending on the specific derivative and the cancer cell line being tested. For example, some synthesized compounds have shown significant activity against hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast cancer (MCF-7) cell lines. japsonline.commdpi.comfrontiersin.orgresearchgate.netekb.egnih.govnih.gov The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these studies. frontiersin.orgnih.govnih.gov For example, a dehydroperillic acid derivative was found to be effective against the A549 cell line with an IC50 value of 125 μg/mL. nih.gov
Table 1: Cytotoxicity of Selected 2-Benzoylquinoline Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Dehydroperillic acid | A549 | 125 µg/mL | nih.gov |
| Perillyl alcohol | HepG2 | 409.2 µg/mL | nih.gov |
| Quillaic acid derivative A2 | HCT116 | 3.04 µM | frontiersin.org |
| Quillaic acid derivative B2 | HCT116 | 3.12 µM | frontiersin.org |
| Quillaic acid derivative B2 | BEL7402 | 2.84 µM | frontiersin.org |
| Quillaic acid derivative C3 | HCT116 | 3.11 µM | frontiersin.org |
| Quillaic acid derivative E | HCT116 | 2.46 µM | frontiersin.org |
| 5-benzyl juglone | HCT-15 | 12.27 µM | rjonco.com |
Mechanisms of Action (e.g., Topoisomerase Inhibition, Multidrug Resistance Reversal)
The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular processes. One of the primary mechanisms is the inhibition of topoisomerase enzymes. researchgate.netcuni.czmdpi.com Topoisomerases are essential for DNA replication, transcription, and chromosome segregation, and their inhibition can lead to DNA damage and apoptosis in cancer cells. cuni.czmdpi.com Both topoisomerase I and topoisomerase II have been identified as targets for different quinoline-based compounds. researchgate.netcuni.cz For example, some 9-benzylaminoacridine derivatives have been shown to be dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II. mdpi.com
Another significant mechanism of action is the reversal of multidrug resistance (MDR). mdpi.com MDR is a major obstacle in cancer chemotherapy and is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and ABCG2, which actively pump chemotherapeutic drugs out of cancer cells. mdpi.comnih.gov Certain primaquine (B1584692) derivatives have demonstrated the ability to selectively inhibit the ABCG2 transporter, thereby resensitizing resistant cancer cells to chemotherapeutic agents like mitoxantrone. mdpi.com This suggests that some this compound derivatives could act as MDR modulators.
Antimalarial Activity Research (In Vitro)
Efficacy against Plasmodium falciparum
Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. mdpi.com Research continues to explore new quinoline derivatives for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comnih.govmdpi.comscielo.brrsc.org In vitro studies assess the antiplasmodial activity of these compounds against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. mdpi.commdpi.com
The effectiveness of these compounds is quantified by their IC50 values. For instance, hybrid compounds of quinoline have shown IC50 values in the sub-micromolar to micromolar range against different P. falciparum strains. mdpi.commdpi.com One study reported a 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene derivative with an IC50 of 0.07 μM against the W2 (chloroquine-resistant) strain and 0.06 μM against the 3D7 (chloroquine-sensitive) strain. mdpi.com
**Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against *P. falciparum***
| Compound/Derivative | P. falciparum Strain | IC50 Value | Reference |
|---|---|---|---|
| Quinoline-pyrimidine hybrid | RKL-2 (sensitive) | 0.391 - 1.033 µg/mL | mdpi.com |
| Quinoline-pyrimidine hybrid | RKL-9 (resistant) | 0.684 - 1.778 µg/mL | mdpi.com |
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | W2 (resistant) | 0.07 µM | mdpi.com |
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | 3D7 (sensitive) | 0.06 µM | mdpi.com |
| Artemisinin (B1665778) derivative 19 (with nitro) | NF-54 (sensitive) | 10.58 nM | rsc.org |
| Artemisinin derivative 20 (with nitro) | NF-54 (sensitive) | 8.54 nM | rsc.org |
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. researchgate.netmdpi.commdpi.comrjpbr.comnih.gov For quinoline derivatives, SAR analysis has provided valuable insights into the structural features that govern their anticancer and antimalarial activities.
In anticancer research, the substitution pattern on the quinoline and benzoyl rings significantly influences cytotoxicity. For example, in a series of benzo[f]quinoline derivatives, the presence of a positively charged nitrogen atom in quaternary salts was found to enhance anticancer activity compared to their cycloadduct counterparts. mdpi.com The nature and position of substituents on the benzoyl moiety can also dramatically alter biological activity.
In the context of antimalarial activity, SAR studies have highlighted the importance of the side chain attached to the quinoline core. For example, the presence of primary amines in the pyrimidine (B1678525) ring of quinoline-pyrimidine hybrids was shown to improve antimalarial activity. mdpi.com Conversely, replacing these amines with substituted anilines led to a decrease in activity. mdpi.com The endoperoxide bridge in artemisinin and its derivatives is considered essential for their antimalarial action. mdpi.com
Bioconjugation Strategies with this compound Derivatives
Bioconjugation is a chemical strategy used to link biomolecules to other molecules, such as therapeutic agents, to enhance their properties. susupport.comrjsocmed.compharmaceutical-technology.combeilstein-journals.orgnih.gov This approach is increasingly being explored to improve the targeting, stability, and efficacy of drugs, including those derived from this compound. rjsocmed.compharmaceutical-technology.com
Antibody-drug conjugates (ADCs) are a prime example of bioconjugation, where a potent cytotoxic drug is attached to a monoclonal antibody that specifically targets cancer cells. beilstein-journals.org This targeted delivery minimizes systemic toxicity. pharmaceutical-technology.com The principles of bioconjugation could be applied to this compound derivatives with potent anticancer activity, creating ADCs that selectively deliver the cytotoxic payload to tumors.
Strategies for bioconjugation often involve creating covalent bonds between the drug and the biomolecule. susupport.com This can be achieved through various chemical reactions, including those targeting specific amino acid residues like cysteine or lysine (B10760008) on a protein. susupport.compharmaceutical-technology.com The linker used to connect the drug and the antibody is also a critical component, influencing the stability and release of the drug. nih.gov The development of site-specific conjugation techniques is a key area of research to ensure the production of homogeneous and well-defined bioconjugates. rjsocmed.combeilstein-journals.org
Future Research Directions and Academic Outlook
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for synthesizing 2-benzoylquinoline and its derivatives is a paramount objective for organic chemists. Future research is anticipated to move beyond traditional, often harsh, synthetic protocols towards more innovative and environmentally benign strategies.
A promising area of exploration is the use of one-pot, multi-component reactions (MCRs). For instance, an efficient one-pot, three-component reaction has been designed for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide derivatives from 2-cyano-N-methylacetamide, arylglyoxals, and arylamines. nih.gov This approach, utilizing thiamine (B1217682) hydrochloride (Vitamin B1) as a catalyst in water, exemplifies a green chemistry approach by employing a readily available, inexpensive, and reusable catalyst in an aqueous medium. nih.gov The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization, allowing for the introduction of multiple functional groups in a single synthetic operation. nih.govresearchgate.net
Another innovative direction is the application of metal-free, radical-based cross-dehydrogenative coupling (CDC) reactions. rsc.orgrsc.orgrsc.org A recently developed K₂S₂O₈-mediated CDC reaction enables the direct C(sp²)–H/C(sp³)–H coupling of N,N-dimethylenaminones with glycine (B1666218) derivatives to produce 2,3-dicarbonyl quinolines, including 2,3-benzoylquinolines. rsc.orgrsc.orgrsc.org This method is notable for its efficiency and atom economy, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org
Furthermore, the development of catalytic systems that offer high yields and selectivity under mild conditions remains a priority. While traditional methods like the Skraup and Doebner-Miller syntheses have been used, they often suffer from harsh reaction conditions and the use of toxic reagents. ijfans.org Modern approaches, such as those employing transition metal catalysts, are being explored to overcome these limitations. researchgate.netresearchgate.net For example, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylquinolines has been shown to produce 1,3-disubstituted imidazo[1,5-a]quinolines in excellent yields. figshare.com
The table below summarizes some of the novel synthetic approaches for this compound and its derivatives.
| Synthetic Method | Key Features | Starting Materials | Catalyst/Reagent | Ref. |
| One-pot Three-component Reaction | Green, efficient, high yield | 2-cyano-N-methylacetamide, arylglyoxals, arylamines | Thiamine hydrochloride (VB1) | nih.gov |
| Cross-Dehydrogenative Coupling | Metal-free, radical-based, atom-economical | N,N-dimethylenaminones, glycine derivatives | K₂S₂O₈ | rsc.orgrsc.orgrsc.org |
| Decarboxylative Cyclization | Mild conditions, excellent yields | α-amino acids, 2-benzoylquinolines | Copper/Iodine | figshare.com |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these intricate pathways.
For the K₂S₂O₈-mediated synthesis of 2,3-dicarbonyl quinolines, the proposed mechanism involves a single-electron transfer (SET) process that generates both enaminone and α-amino radicals. rsc.orgrsc.org Kinetic analysis and intermediate trapping experiments could provide further evidence for the proposed radical-radical coupling pathway and the role of key intermediates. rsc.org For instance, the isolation and structural determination of an unusual azetine intermediate in a Skraup-type quinoline (B57606) synthesis has already pointed towards an unprecedented mechanism. researcher.life
Computational studies, particularly using Density Functional Theory (DFT), are becoming increasingly powerful tools for mechanistic investigation. DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.net For example, DFT calculations have been used to investigate the influence of solvents on the stability of quinoline derivatives, confirming that water is an excellent medium for certain syntheses, in agreement with experimental observations. researchgate.net
The photocatalytic synthesis of quinoline derivatives is another area where mechanistic understanding is advancing. These reactions can proceed through either a single-electron transfer (SET) or an energy transfer (EnT) mechanism. beilstein-journals.org In the SET pathway, the excited photocatalyst can be either oxidized or reduced, generating radical ions that initiate the desired chemical transformation. beilstein-journals.org In the EnT pathway, the excited photocatalyst transfers its energy to a substrate, which then undergoes the reaction. beilstein-journals.org Understanding the factors that govern which pathway is favored is a key area for future investigation.
Design of Next-Generation this compound-Based Ligands and Catalysts
The quinoline scaffold is a valuable component in the design of ligands for catalysis. rsc.org The ability to introduce a variety of substituents onto the this compound core allows for the fine-tuning of the steric and electronic properties of the resulting ligands.
Future research in this area will focus on creating novel ligands for a range of catalytic applications, including cross-coupling reactions, asymmetric synthesis, and polymerization. For example, phosphine-based pincer chromium(II) complexes have shown promise in C-C and C-N bond formation through the "borrowing hydrogen" methodology. researcher.life This involves the temporary removal and return of hydrogen from a substrate, enabling reactions such as the α-alkylation of ketones and the β-alkylation of secondary alcohols. researcher.life
The development of bifunctional catalysts, where the this compound moiety acts as both a ligand and a catalyst, is another exciting prospect. For instance, a thioxanthone-based photocatalyst has been used in an intramolecular enantioselective [2+2] photocycloaddition of a quinolone. beilstein-journals.org The proposed mechanism involves the formation of a hydrogen-bonded complex, which is then sensitized by the photocatalyst. beilstein-journals.org
The table below highlights some examples of this compound-based ligands and their catalytic applications.
| Ligand/Catalyst Type | Catalytic Application | Key Features | Ref. |
| Phosphine-based pincer chromium(II) complex | C-C and C-N bond formation | Borrowing hydrogen methodology | researcher.life |
| Thioxanthone-based photocatalyst | Enantioselective [2+2] photocycloaddition | Bifunctional hydrogen bonding | beilstein-journals.org |
| Zircon PrVO₄ | Tandem oxidative synthesis of 2,3-disubstituted quinolines | Heterogeneous, reusable catalyst | researchgate.net |
Deepening Understanding of Photophysical Phenomena
The photophysical properties of this compound and its derivatives are of great interest for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and photodynamic therapy. nih.govrsc.org Future research will aim to gain a more profound understanding of the relationship between the molecular structure of these compounds and their photophysical behavior.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are invaluable for predicting and interpreting the photophysical properties of these molecules. nih.gov These calculations can provide insights into the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the nature of electronic transitions, and the rates of radiative and non-radiative decay processes. nih.govrsc.org For example, TD-DFT calculations have been used to study the photophysical properties of Pt(II) complexes containing a benzoquinoline ligand, identifying promising candidates for use as green emitters in OLEDs. nih.gov
Experimental studies will continue to play a crucial role in characterizing the photophysical properties of new this compound derivatives. Techniques such as UV-Vis absorption and fluorescence spectroscopy can be used to determine key parameters like absorption and emission maxima, quantum yields, and fluorescence lifetimes. rsc.orgmdpi.com The influence of the solvent environment on these properties is also an important area of investigation, as solvatochromic effects can provide valuable information about the nature of the excited state. rsc.org
The development of fluorescent sensors based on the this compound scaffold is a particularly active area of research. For example, a diarylethene-based sensor incorporating a this compound moiety has been developed for the sequential recognition of mercury and cysteine. rsc.orgsemanticscholar.org The sensor exhibits an "on-off-on" fluorescence response, where the fluorescence is quenched by the binding of mercury ions and then restored upon the addition of cysteine. rsc.org
Expanding Scope of In Vitro Biological Target Identification and Mechanism Elucidation
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. biosynth.comresearchgate.net A key focus of future research will be to identify the specific molecular targets of this compound and its derivatives and to elucidate their mechanisms of action.
In the context of anticancer activity, thiosemicarbazone derivatives of this compound have shown promising results. nih.govmdpi.com These compounds are thought to exert their cytotoxic effects by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis. nih.gov The N(4)-phenyl-2-benzoylpyridine thiosemicarbazone, in particular, has demonstrated potent activity against several human cancer cell lines. nih.gov Further studies are needed to confirm this mechanism and to identify other potential targets.
Another promising avenue of research is the development of this compound derivatives as inhibitors of multidrug resistance proteins (MRPs), which are responsible for the efflux of chemotherapeutic drugs from cancer cells. nih.gov A series of 6- and 8-benzoyl-2-arylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated as MRP2 inhibitors. nih.gov Molecular docking studies have been used to investigate the binding interactions of these compounds with the MRP2 protein, providing insights that can guide the design of more potent inhibitors. nih.gov
The table below provides examples of the in vitro biological activities of this compound derivatives.
| Derivative | Biological Activity | Proposed Mechanism of Action | Cell Lines/Targets | Ref. |
| This compound thiosemicarbazone | Anticancer, Antimalarial | Inhibition of ribonucleotide reductase | HuCCA-1, HepG2, A549, MOLT-3, Plasmodium falciparum | nih.govmdpi.com |
| 6-Benzoyl-2-phenylquinoline-4-carboxylic acid | MRP2 Inhibition | Interaction with MRP2 protein | A2780/RCIS (MRP2-overexpressing ovarian carcinoma) | nih.gov |
| 4-Phenyl-2-quinolone derivatives | Anticancer | Antimitotic agents, apoptosis stimulators | COLO205, H460 | nih.gov |
Integration of Machine Learning and AI in this compound Research
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize many areas of chemical research, and the study of this compound is no exception. cam.ac.uknptel.ac.in These powerful computational tools can be used to accelerate the discovery and development of new compounds with desired properties.
ML can also be used to guide the design of new synthetic pathways. By analyzing vast amounts of reaction data, ML algorithms can identify novel and efficient routes to target molecules. mdpi.com This could lead to the discovery of new catalysts and reaction conditions for the synthesis of this compound and its derivatives.
The integration of AI and ML into the research workflow for this compound holds immense promise for accelerating the pace of discovery and innovation in this important area of chemistry. nptel.ac.in
Q & A
What are the common synthetic routes for 2-Benzoylquinoline, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
this compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts or palladium complexes for cross-coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility in coupling reactions, while dichloromethane is common for Friedel-Crafts .
- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products. Lower temperatures (0–25°C) favor selectivity in sensitive steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard, though recrystallization may improve purity for crystalline derivatives .
How should researchers characterize this compound to confirm structural integrity?
Level: Basic
Methodological Answer:
A multi-technique approach is critical:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., DFT) for quinoline and benzoyl moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and detects isotopic patterns .
- X-ray diffraction (XRD) : Resolve crystallographic data to validate bond lengths and angles, especially for novel derivatives .
- Cross-validation : Discrepancies in spectral data (e.g., unexpected NOE interactions) warrant repetition under controlled conditions .
What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound’s reactivity?
Level: Advanced
Methodological Answer:
Contradictions often arise from model limitations or experimental artifacts. Mitigation strategies include:
- Parameter re-examination : Verify computational settings (e.g., solvent model, basis set) against empirical conditions .
- Multi-model validation : Compare results across DFT, molecular dynamics, and QSAR frameworks .
- Experimental replication : Repeat assays under standardized conditions (e.g., inert atmosphere, purity >95%) to exclude environmental interference .
- Meta-analysis : Review literature for consensus on quinoline reactivity trends (e.g., electrophilic substitution patterns) .
How can one design experiments to elucidate the mechanism of this compound’s biological activity?
Level: Advanced
Methodological Answer:
A tiered approach combining in vitro and in silico methods is recommended:
- Target identification : Use affinity chromatography or SPR to identify protein targets .
- Dose-response assays : Establish IC₅₀ values in cell-based models (e.g., cancer cell lines) with positive/negative controls .
- Knockdown studies : CRISPR/Cas9 or siRNA to silence putative targets and assess activity loss .
- Molecular docking : Map binding interactions using crystal structures (e.g., PDB entries) to hypothesize mechanistic pathways .
What methodologies are recommended for optimizing the synthesis of this compound derivatives with enhanced properties?
Level: Advanced
Methodological Answer:
Systematic optimization via Design of Experiments (DOE) is key:
- Variable screening : Prioritize factors (e.g., catalyst loading, solvent polarity) using Plackett-Burman designs .
- Response surface methodology (RSM) : Model interactions between variables (e.g., temperature vs. reaction time) to maximize yield .
- Derivatization libraries : Introduce substituents (e.g., electron-withdrawing groups) at the quinoline C-4 or benzoyl para positions to tune electronic properties .
- Quality-by-design (QbD) : Monitor intermediates via in-line FTIR or HPLC to ensure reaction progression .
How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?
Level: Advanced
Methodological Answer:
Discrepancies may stem from assay variability or compound instability:
- Standardize protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial assays .
- Purity verification : Use HPLC-UV/MS to confirm compound integrity (>98%) before biological testing .
- Environmental controls : Document temperature, humidity, and cell passage number to minimize batch effects .
- Data triangulation : Compare results across orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
